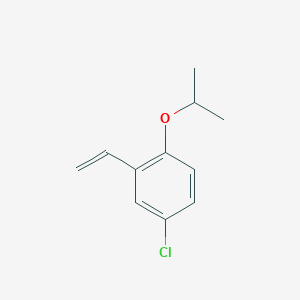

4-Chloro-1-isopropoxy-2-vinylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-ethenyl-1-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-4-9-7-10(12)5-6-11(9)13-8(2)3/h4-8H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAQGGGOUCMVEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Cl)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649020 | |

| Record name | 4-Chloro-2-ethenyl-1-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918870-78-7 | |

| Record name | 4-Chloro-2-ethenyl-1-(1-methylethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918870-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-ethenyl-1-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 1 Isopropoxy 2 Vinylbenzene and Analogous Structures

Regioselective ortho-Vinylation Strategies for Phenol (B47542) Precursors

The introduction of a vinyl group specifically at the ortho position to a hydroxyl group on a phenolic precursor is a critical step in the synthesis of the target structure. This transformation requires high regioselectivity to avoid the formation of para-substituted or divinylated byproducts.

Ethyne-Mediated Processes Utilizing Lewis Acid Catalysis

A direct and atom-economical method for the ortho-vinylation of phenols involves the use of ethyne (B1235809) (acetylene gas) in the presence of a Lewis acid catalyst. Research has demonstrated that phenols can be vinylated at the ortho-position with ethyne when catalyzed by a tin(IV) chloride-tributylamine (SnCl₄−Bu₃N) reagent system. acs.org This process is effective for a range of phenol derivatives, including those with either electron-donating or electron-withdrawing substituents. acs.org

The proposed mechanism involves the formation of phenoxytin and alkynyltin intermediates. The Lewis acid, SnCl₄, activates the phenol for reaction. The reaction proceeds with high selectivity for the ortho position, which is attributed to the coordination of the phenolic oxygen to the tin center, directing the vinylation to the adjacent carbon.

| Catalyst System | Substrate Scope | Key Feature |

| SnCl₄−Bu₃N | Phenols with electron-donating or electron-withdrawing groups | High regioselectivity for ortho-vinylation |

| GaCl₃ | Phenols | Effective for ortho-vinylation with terminal alkynes |

| InCl₃, ZrCl₄ | 2,2′-dihydroxybiphenyl | Catalyzes regioselective reaction with terminal alkynes |

This table summarizes Lewis acid systems used in ethyne-mediated vinylation and related reactions. acs.org

Methodological Variations for Controlled Vinyl Group Introduction

Beyond the direct use of ethyne, various other methodologies have been developed for the controlled introduction of a vinyl group onto a phenol. Transition-metal-catalyzed hydroarylation of alkynes provides a powerful alternative for forming the C-C bond between the aromatic ring and the vinyl group. acs.org These methods often offer greater control over the stereochemistry and regiochemistry of the resulting vinylbenzene.

For instance, rhenium-catalyzed systems have been investigated for the C-alkenylation of phenols with internal alkynes, providing insights into the reaction mechanism and regioselectivity. acs.org Indium(III)-catalyzed reactions of phenols with vinyldiazo compounds have also been reported as a highly regiospecific and site-selective method for C-H allylation, which can be a precursor to vinyl group formation. rsc.org These advanced methods often rely on directing group strategies, where the phenolic hydroxyl group or a derivative thereof directs the catalyst to the ortho C-H bond for activation and subsequent functionalization. oregonstate.edu

Etherification Protocols for Isopropoxy Functionalization

The introduction of the isopropoxy group is typically achieved through the etherification of a phenolic hydroxyl group. This transformation is a cornerstone of alkoxybenzene synthesis.

Nucleophilic Substitution with Isopropyl Halides under Basic Conditions (e.g., K₂CO₃, Cs₂CO₃)

The Williamson ether synthesis is the classical and most widely used method for this purpose. It involves the deprotonation of the phenol by a base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (Sₙ2) with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane.

The choice of base is crucial for the reaction's efficiency. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly employed. nih.gov Cs₂CO₃ is often favored as it is a stronger base and can lead to higher yields and milder reaction conditions, particularly for less reactive substrates. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. nih.gov

| Base | Typical Solvent | Key Advantages |

| K₂CO₃ | Acetonitrile, DMF | Cost-effective, widely available |

| Cs₂CO₃ | DMF, THF | Higher reactivity, allows for milder conditions, high yields nih.gov |

This table compares common bases used in the Williamson ether synthesis of phenols.

Exploration of Phase-Transfer Catalysis in Alkoxybenzene Synthesis

Phase-transfer catalysis (PTC) offers a significant methodological improvement for the alkylation of phenols. dntb.gov.ua This technique is particularly useful when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous solution of the phenoxide and an organic solution of the alkyl halide). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transport of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. documentsdelivered.com

This approach avoids the need for expensive, anhydrous polar aprotic solvents and can often be performed under milder conditions with simpler work-up procedures. The use of PTC can lead to faster reaction rates and higher yields in the synthesis of alkoxybenzenes, making it a scalable and industrially viable method. dntb.gov.ua

Selective Halogenation and Halogen-Metal Exchange Reactions

Halogenation of benzene (B151609) and its derivatives is a classic example of electrophilic aromatic substitution. libretexts.orgstudymind.co.uk To achieve selective chlorination at the para position of an alkoxybenzene, a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) is typically used. chemguide.co.ukmasterorganicchemistry.com The alkoxy group is an ortho, para-directing activator. Due to steric hindrance from the bulky isopropoxy group, the para-substituted product is often favored over the ortho-substituted one. The reaction involves the polarization or formation of a chloronium ion electrophile, which is then attacked by the electron-rich aromatic ring. libretexts.orgmasterorganicchemistry.com

An alternative strategy involves halogen-metal exchange reactions. This method provides a route to introduce a halogen at a specific position if a suitable organometallic precursor is available. For instance, an aryl lithium or Grignard reagent can be formed at a specific site via directed ortho-metalation or from an existing aryl halide. This organometallic intermediate can then be quenched with an electrophilic halogen source (e.g., N-chlorosuccinimide) to install the halogen atom with high regiocontrol. Such reactions are typically performed at low temperatures to avoid side reactions. msu.edu

Directed Aromatic Chlorination Methodologies

Directed aromatic chlorination is a cornerstone of synthesizing halogenated aromatic compounds. This process, a type of electrophilic aromatic substitution, introduces a chlorine atom onto the benzene ring. masterorganicchemistry.com The reaction is typically facilitated by a Lewis acid catalyst, such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3), which polarizes the Cl2 molecule, creating a more potent electrophile. masterorganicchemistry.comjove.com

The position of chlorination on a substituted benzene ring is dictated by the electronic properties of the existing substituents. In the context of a precursor to 4-Chloro-1-isopropoxy-2-vinylbenzene, such as 1-isopropoxy-2-vinylbenzene (B1276497), the isopropoxy group (-O-iPr) is a strong activating group and an ortho, para-director due to resonance effects. This means it directs incoming electrophiles to the positions ortho and para to itself. The vinyl group (-CH=CH2) is also an ortho, para-director. Therefore, the chlorination of a 1-isopropoxy-2-vinylbenzene precursor would be directed by these groups. To achieve the specific 4-chloro substitution pattern, the synthetic strategy must account for the directing effects of all substituents on the aromatic ring at the time of chlorination. For instance, chlorination of toluene (B28343), which has a methyl group (an ortho, para-director), yields a mixture of ortho and para products. libretexts.org

| Reaction | Reagents | Catalyst | Product Example |

| Aromatic Chlorination | Cl2 | FeCl3 or AlCl3 | Chlorobenzene |

Synthesis of Organometallic Intermediates via Halogen-Lithium Exchange and Subsequent Quenching (e.g., Boronic Esters from Bromides)

Halogen-lithium exchange is a powerful method for converting aryl halides into highly reactive organolithium species. researchgate.net This reaction is particularly efficient for aryl bromides and iodides and is typically carried out at low temperatures (e.g., -78 °C) using an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). harvard.edu The exchange is often very rapid, sometimes faster than proton transfer, allowing for high functional group tolerance. harvard.edu The equilibrium for this reaction is favorable when the resulting organolithium is more stable than the starting alkyllithium reagent, which is the case for the formation of aryllithiums. researchgate.net

Once formed, the aryllithium intermediate can be "quenched" with various electrophiles to introduce a wide range of functional groups. A particularly useful application is the synthesis of aryl boronic esters by quenching with a trialkyl borate (B1201080), such as triisopropyl borate [B(Oi-Pr)3]. thieme-connect.com The resulting boronate species is then hydrolyzed upon aqueous workup to yield the corresponding aryl boronic acid or its ester. These boronic acid derivatives are crucial intermediates in carbon-carbon bond-forming reactions, most notably the Suzuki coupling. thieme-connect.com This method allows for the conversion of an aryl bromide, for example, into a versatile building block for more complex molecules. researchgate.net

| Starting Material | Reagents | Intermediate | Quenching Agent | Final Product |

| Aryl Bromide (Ar-Br) | n-BuLi or t-BuLi | Aryllithium (Ar-Li) | Triisopropyl borate | Aryl boronic ester |

| Aryl Iodide (Ar-I) | n-BuLi or t-BuLi | Aryllithium (Ar-Li) | Triisopropyl borate | Aryl boronic ester |

Olefination Reactions for Vinyl Group Elaboration

Wittig Reaction for Terminal Olefin Formation

The Wittig reaction is a preeminent method for synthesizing alkenes from carbonyl compounds (aldehydes or ketones). libretexts.org It is widely used to convert aldehydes and ketones into alkenes with absolute certainty of the double bond's location, which is a significant advantage over elimination reactions like alcohol dehydration. libretexts.org To form a terminal vinyl group (-CH=CH2), as seen in this compound, the required carbonyl compound is formaldehyde (B43269) (H2C=O). chegg.com

The reaction involves a phosphorus ylide, also known as a Wittig reagent. The synthesis of the ylide is a two-step process:

Formation of a phosphonium salt : An alkyl halide is reacted with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), via an SN2 reaction. masterorganicchemistry.com To generate the ylide for a terminal olefin, methyltriphenylphosphonium (B96628) bromide (from methyl bromide and PPh3) is commonly used.

Deprotonation to form the ylide : The phosphonium salt is treated with a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH2), to remove a proton from the carbon adjacent to the phosphorus, yielding the ylide. libretexts.orgmasterorganicchemistry.com

The ylide then reacts with an aldehyde or ketone. wikipedia.org The mechanism proceeds through a cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the final alkene and a phosphine oxide (e.g., triphenylphosphine oxide), the latter being the thermodynamic driving force for the reaction. organic-chemistry.org Using methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) with an appropriate aromatic aldehyde, such as 4-chloro-2-isopropoxybenzaldehyde, would directly yield this compound.

| Carbonyl Substrate | Wittig Reagent | Base for Ylide Formation | Alkene Product |

| Aldehyde (R-CHO) | Methyltriphenylphosphonium bromide | n-BuLi | Terminal Alkene (R-CH=CH2) |

| Ketone (R2C=O) | Methyltriphenylphosphonium bromide | n-BuLi | Terminal Alkene (R2C=CH2) |

| Formaldehyde | (Triphenylphosphoranylidene)methane | n-BuLi | Ethene |

Synthesis of Chloromethylated Vinylbenzene Intermediates (e.g., 4-(Chloromethyl)-1-isopropoxy-2-vinylbenzene)

Chloromethylation is a chemical reaction that introduces a chloromethyl group (-CH2Cl) onto a substrate, often an aromatic ring. This functional group is a versatile handle for further synthetic transformations. researchgate.net The chloromethylation of styrene-divinylbenzene copolymers is a well-established industrial process, and the underlying principles can be applied to the synthesis of specific molecules like 4-(chloromethyl)-1-isopropoxy-2-vinylbenzene. google.comgoogle.com

The reaction is a type of Friedel-Crafts alkylation. itu.edu.tr Various reagents can be used for this purpose, including mixtures of formaldehyde and hydrochloric acid, or more controlled and modern reagents. google.com A common method involves using a mixture of a formaldehyde source, like methylal or paraformaldehyde, a chlorine donor such as thionyl chloride, and a Friedel-Crafts catalyst. google.com Lewis acids like stannic chloride or zinc chloride are effective catalysts for this transformation. google.com The reaction conditions must be carefully chosen to avoid polymerization of the vinyl group or other side reactions. The introduction of the chloromethyl group onto a substituted vinylbenzene ring will be directed by the existing substituents, similar to other electrophilic aromatic substitutions.

Synthetic Routes to Positional Isomers and Halogenated Derivatives of this compound

The synthesis of positional isomers and other halogenated derivatives requires careful planning of the order of reactions, a practice known as retrosynthesis. libretexts.org The directing effects of the substituents are paramount in determining the outcome of each step. pressbooks.pub

1-Chloro-2-isopropoxy-4-vinylbenzene : To synthesize this isomer, the order of functional group introduction must be altered. One possible route could start with 4-bromophenol. The hydroxyl group would be converted to an isopropoxy ether. The subsequent vinylation at the 4-position (para to the isopropoxy group) could be achieved via a Heck or Suzuki coupling, starting from the bromo-precursor. Finally, chlorination would be directed by the strong ortho, para-directing isopropoxy group to the 2-position (ortho to the isopropoxy group), which is the desired 1-position in the final product's nomenclature system.

2-Bromo-4-chloro-1-isopropoxy-3-vinylbenzene : This multi-halogenated structure presents a more complex synthetic challenge. A potential starting material could be a suitably substituted benzene derivative. For instance, one might begin with 2-bromo-4-chloro-1-isopropoxybenzene (B1525588). A patent describes the synthesis of a similar compound, 2-bromo-4-chloro-1-isopropylbenzene, which could be adapted. google.com The final vinyl group would need to be installed at the 3-position. This could be accomplished by first introducing a formyl group (CHO) via Vilsmeier-Haack or a related formylation reaction, directed to the position between the isopropoxy and chloro substituents, followed by a Wittig reaction to form the vinyl group. The synthesis of various halogenated and alkoxy-substituted vinylbenzene precursors has been demonstrated in the literature, supporting the feasibility of such routes. tandfonline.comnih.gov

Mechanistic Organic Chemistry and Catalytic Transformations of 4 Chloro 1 Isopropoxy 2 Vinylbenzene

Engagement in Olefin Metathesis Catalyst Development

Olefin metathesis has become an indispensable tool in synthetic chemistry, and the design of catalysts with tailored activity, stability, and selectivity is a primary focus of research. 4-Chloro-1-isopropoxy-2-vinylbenzene plays a significant role in this area, primarily as a precursor for the synthesis of Hoveyda-Grubbs type ruthenium catalysts.

The specific arrangement of functional groups on this compound makes it an ideal candidate for creating chelating benzylidene ligands. These ligands are central to the structure and function of second-generation Hoveyda-Grubbs catalysts, which are known for their enhanced stability and broad functional group tolerance. nih.gov

The transformation of this compound into a chelating alkoxybenzylidene ligand is a key step in the synthesis of certain ruthenium metathesis pre-catalysts. This process involves the reaction of the vinylstyrene derivative with a suitable ruthenium source. The isopropoxy group is positioned ortho to the vinyl group, enabling it to form a chelate with the ruthenium metal center. This chelation is a defining feature of Hoveyda-Grubbs type catalysts, where the oxygen atom of the isopropoxy group coordinates to the ruthenium, forming a stable five-membered ring. mdpi.com This intramolecular coordination stabilizes the pre-catalyst complex. The initiation of the metathesis catalytic cycle occurs through the dissociation of this chelating group, which releases the active 14-electron catalytic species. nih.govmdpi.com

The ligand derived from this compound can be incorporated into both standard monomeric catalysts and heterogeneous polymer-supported systems.

Monomeric Catalysts: In this form, the ruthenium complex is a discrete molecule dissolved in the reaction medium. These catalysts are highly active but can be difficult to remove from the final product mixture. The structure typically involves the ruthenium carbene center, N-heterocyclic carbene (NHC) ligands, and the chelating 4-chloro-2-isopropoxybenzylidene ligand.

Polymer-Supported Catalysts: The presence of the vinyl group in the parent molecule provides a convenient anchor point for immobilization. illinois.edu The monomer can be co-polymerized or grafted onto a pre-formed polymer backbone (e.g., polystyrene). Subsequent reaction with a ruthenium precursor generates a solid-supported catalyst. These heterogeneous catalysts are easily separated from the reaction mixture by simple filtration, facilitating product purification and allowing for potential catalyst recycling. mdpi.comillinois.edu

| Catalyst Type | Description | Advantages | Disadvantages |

|---|---|---|---|

| Monomeric | Homogeneous catalyst, fully dissolved in the reaction solvent. The complex is a single, well-defined molecule. | High catalytic activity; good solubility and accessibility to substrates. | Difficult to separate from the reaction product; potential for metal contamination in the final product. |

| Polymer-Supported | Heterogeneous catalyst, where the ruthenium complex is covalently attached to a solid polymer support via the original vinyl group. | Facile separation from the product via filtration; potential for catalyst recycling; reduced metal leaching. illinois.edu | May exhibit lower activity compared to monomeric counterparts due to mass transfer limitations; support may affect catalyst stability. |

The substituents on the benzylidene ligand—chloro, isopropoxy, and vinyl—exert significant electronic and steric influences on the resulting ruthenium catalyst's performance. researchgate.netmdpi.com

Isopropoxy Group: This group is crucial for the chelation that stabilizes the pre-catalyst. Its dissociation rate influences the catalyst initiation speed. Being an electron-donating group, it increases the electron density on the aromatic ring, which can modulate the reactivity of the ruthenium center. Its steric bulk also plays a role in the stability of the chelate and the approach of olefin substrates.

Vinyl Group: While primarily serving as a handle for polymerization, the vinyl group also participates in the electronic system of the aromatic ring. Its presence is essential for creating polymer-supported variants but has a less direct impact on the catalytic cycle compared to the chelating isopropoxy group and the electronically active chloro substituent.

| Substituent | Effect Type | Impact on Catalyst Properties |

|---|---|---|

| Isopropoxy (-O-iPr) | Electronic (Donating) & Steric | Forms a key stabilizing chelate with Ruthenium. Its dissociation initiates the catalytic cycle. mdpi.com Steric bulk influences substrate approach. |

| Chloro (-Cl) | Electronic (Withdrawing) | Modulates the electron density at the metal center, influencing catalyst initiation rate, activity, and stability. mdpi.com |

| Vinyl (-CH=CH₂) | Functional Handle | Primarily acts as an anchor for immobilization onto polymer supports, enabling the creation of recyclable heterogeneous catalysts. illinois.edu |

While primarily used as a ligand precursor, the structural framework of this compound can be incorporated into molecules designed as substrates for olefin metathesis reactions.

Ring-Closing Metathesis (RCM) is a powerful reaction that forms cyclic compounds from acyclic dienes. wikipedia.orgorganic-chemistry.org A substrate structurally related to this compound can be designed to undergo RCM. For instance, a diene substrate can be synthesized by introducing a second olefin-containing chain, such as an allyloxy group, onto the aromatic core.

An example of such a related substrate is 1-(allyloxy)-4-chloro-5-isopropoxy-2-vinylbenzene . In the presence of a ruthenium catalyst like a Grubbs or Hoveyda-Grubbs complex, this diene can undergo intramolecular RCM to form a seven-membered heterocyclic ring, with ethylene (B1197577) as the byproduct. nih.gov The efficiency of such a reaction depends on factors like substrate concentration, catalyst choice, and reaction temperature. nih.govorgsyn.org

| Substrate | Catalyst | Reaction Type | Product | Key Features |

|---|---|---|---|---|

| 1-(allyloxy)-4-chloro-5-isopropoxy-2-vinylbenzene | Grubbs Catalyst (2nd Gen.) | Ring-Closing Metathesis (RCM) | Chloro- and isopropoxy-substituted dihydro-oxepine derivative | Forms a seven-membered ring; driven by the release of volatile ethylene. organic-chemistry.org The reaction is a powerful method for constructing complex heterocyclic systems. |

Substrate in Olefin Metathesis Applications

Scope in Ring-Opening Metathesis (ROM)

Ring-Opening Metathesis (ROM) is a reaction fundamentally involving cyclic olefins, driven by the relief of ring strain. As an acyclic molecule, this compound does not possess the requisite strained ring structure to function as a substrate in a conventional ROM reaction.

However, acyclic olefins can participate in a related transformation known as Ring-Opening Cross Metathesis (ROCM). In ROCM, a cyclic olefin reacts with an acyclic olefin "cross-partner" to yield a ring-opened product functionalized with the acyclic component. In a hypothetical ROCM reaction, this compound could serve as the acyclic partner to intercept the propagating metal carbene generated from the ring-opening of a cycloalkene. This would result in a linear polymer chain capped with the chloro-isopropoxy-phenyl moiety. The efficiency and selectivity of such a reaction would be influenced by the steric and electronic properties of the substituents on the vinylbenzene ring and the specific catalyst employed. There are currently no published studies detailing this specific application for this compound.

Utility in Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization process that exclusively uses cyclic olefins as monomers. wikipedia.org Therefore, this compound, being an acyclic vinyl compound, cannot undergo ROMP as a monomer.

The primary utility of acyclic olefins like substituted styrenes in the context of ROMP is as chain-transfer agents (CTAs). In this role, the acyclic olefin reacts with the active metal-carbene at the end of a growing polymer chain. This reaction effectively terminates one polymer chain and generates a new, often less reactive, metal-carbene, which can then initiate a new polymer chain. This process is crucial for controlling the molecular weight of the resulting polymer. The effectiveness of a CTA depends on its reactivity in cross-metathesis relative to the propagation rate of the ROMP monomer. While vinyl ethers are known to be effective in this role, specific studies quantifying the utility of this compound as a CTA in any ROMP system have not been reported. beilstein-journals.org

Cross Metathesis (CM) Reactions

Cross Metathesis (CM) is an intermolecular metathesis reaction between two different acyclic olefins. sigmaaldrich.com Substituted styrenes are a well-established class of substrates for CM reactions, though their reactivity can be complex. hrpub.orgnih.gov this compound would be expected to participate in CM reactions with other olefins, catalyzed by transition metal complexes like Grubbs or Schrock catalysts.

The success of a CM reaction involving a substituted styrene (B11656) depends on several factors:

Homodimerization: Styrenes can undergo self-metathesis to form stilbene (B7821643) derivatives. The rate of this homodimerization versus the desired cross-metathesis reaction is a critical factor for selectivity. hrpub.org Grubbs' second-generation catalysts are generally more active for the CM of styrenes compared to first-generation catalysts. hrpub.org

Electronic Effects: The electronic nature of the substituents on the aromatic ring influences the reactivity of the vinyl group. Electron-donating groups (like the isopropoxy group) and electron-withdrawing groups (like the chloro group) can affect the rate of catalyst initiation and propagation. Kinetic studies on para-substituted styrenes have shown that electron-withdrawing groups can accelerate the reaction. nih.gov

Steric Hindrance: The ortho-position of the vinyl group in this compound, along with the isopropoxy group, could introduce steric hindrance that affects the approach of the bulky metathesis catalyst.

While no specific CM reactions for this compound are documented, the table below summarizes representative CM reactions for other substituted styrenes to illustrate the general scope.

| Styrene Derivative | Cross Partner | Catalyst | Product | Yield (%) | Ref |

| Styrene | Methyl acrylate | Grubbs II | Methyl cinnamate | >98 | organic-chemistry.org |

| 4-Methoxystyrene | Acrylonitrile | Grubbs II | 4-Methoxycinnamonitrile | 85 | organic-chemistry.org |

| 4-Chlorostyrene | 1-Octene | Hoveyda-Grubbs II | 1-(4-Chlorophenyl)-2-nonene | 75 | researchgate.net |

| 2-Vinylnaphthalene | Allyltrimethylsilane | Grubbs II | 1-(Naphthalen-2-yl)-4-(trimethylsilyl)but-1-ene | 88 | organic-chemistry.org |

Ethenolysis Processes

Ethenolysis is a specific type of cross-metathesis reaction where an internal olefin is reacted with ethylene to produce two smaller terminal olefins. wikipedia.org This process is industrially significant for converting long-chain internal olefins into more valuable α-olefins. wikipedia.org

As a terminal olefin, this compound would not be a primary substrate for ethenolysis in the traditional sense of degradation. The reaction between this compound and ethylene catalyzed by a metathesis catalyst would be a degenerate metathesis, regenerating the starting materials.

Investigation of Metathesis Reaction Mechanisms

Elucidation of Catalyst Conformer Dynamics via Dynamic Nuclear Magnetic Resonance Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the mechanisms of catalytic reactions, including olefin metathesis. It allows for the characterization of dynamic processes such as ligand exchange, bond rotation, and conformational changes within the catalyst structure that occur on the NMR timescale. nih.gov

For ruthenium-based metathesis catalysts, DNMR has been instrumental in understanding key mechanistic steps:

Ligand Dissociation/Association: The initiation of many Grubbs-type catalysts requires the dissociation of a ligand (e.g., a phosphine (B1218219) or pyridine) to open a coordination site for the incoming olefin. DNMR can be used to measure the rates of these exchange processes. wikipedia.org

Rotation around Metal-Carbene Bond: The orientation of the alkylidene fragment relative to the other ligands can influence catalyst activity and selectivity. DNMR techniques like exchange spectroscopy (EXSY) can quantify the energy barriers for rotation around the ruthenium-carbon double bond.

Conformational Dynamics of Metallacyclobutane: The key intermediate in the Chauvin mechanism is a metallacyclobutane. While often too transient to observe directly in catalytic cycles, model systems and low-temperature studies using DNMR can provide insight into the conformations of this intermediate and the barriers to its formation and collapse, which dictates product stereochemistry.

By analyzing changes in NMR lineshapes as a function of temperature, researchers can extract activation parameters (ΔH‡, ΔS‡, and ΔG‡) for these dynamic processes, providing a detailed picture of the catalyst's behavior in solution. nih.gov

Kinetic and Thermodynamic Parameters of Catalytic Cycles

Understanding the kinetic and thermodynamic parameters of the olefin metathesis catalytic cycle is essential for optimizing reaction conditions and designing more efficient catalysts. The generally accepted Chauvin mechanism involves a series of equilibria between the catalyst and olefin substrates. wikipedia.org

The key steps in the catalytic cycle include:

[2+2] Cycloaddition: The active catalyst coordinates with an olefin to form a π-complex, which then undergoes a [2+2] cycloaddition to form a four-membered metallacyclobutane intermediate.

[2+2] Retro-cycloaddition: The metallacyclobutane ring fragments in a retro-[2+2] reaction to release a new olefin product and a new metal-carbene species.

Propagation: The new metal-carbene reacts with another olefin molecule, continuing the catalytic cycle.

Kinetic studies, often performed under pseudo-first-order conditions, allow for the determination of rate constants for individual steps, such as catalyst initiation and propagation. These studies have revealed how the electronic and steric properties of the catalyst's ligands and the olefin substrate impact reaction rates. rsc.orgresearchgate.net

The table below presents conceptual thermodynamic and kinetic aspects of the metathesis cycle.

| Parameter | Description | Significance |

| k_init (Initiation Rate Constant) | Rate of conversion of the precatalyst to the active catalytic species. | A fast initiation relative to propagation is desirable for living polymerizations and for ensuring all catalyst is active from the start. |

| k_prop (Propagation Rate Constant) | Rate of the turnover-limiting step within the catalytic cycle. | Determines the overall speed of the metathesis reaction after initiation. |

| ΔG‡ (Activation Free Energy) | The energy barrier for key steps, such as metallacyclobutane formation or fragmentation. | Lower activation barriers lead to faster reaction rates. Ligand and substrate structure heavily influence these barriers. |

| K_eq (Equilibrium Constant) | The position of equilibrium for reversible steps, such as olefin binding or the overall metathesis reaction. | In reactions like cross-metathesis, driving the equilibrium by removing a volatile byproduct (e.g., ethylene) is a common strategy. |

These parameters provide a quantitative framework for comparing catalyst performance and predicting the outcome of metathesis reactions. acs.orgresearchgate.net

Stereochemical Control and Selectivity in Metathesis

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. The stereochemical outcome of metathesis reactions involving this compound, a substituted styrene, is highly dependent on the catalyst employed and the reaction conditions. The primary challenge lies in controlling the geometry of the newly formed double bond, leading to either the E (trans) or Z (cis) isomer.

Generally, ruthenium-based catalysts are employed for the metathesis of styrenes. The stereoselectivity of the reaction is dictated by the structure of the catalyst, particularly the nature of the N-heterocyclic carbene (NHC) and other ancillary ligands. For instance, certain ruthenium catalysts bearing specific chelating ligands can favor the formation of the thermodynamically less stable Z-isomer through kinetic control. mdpi.com The generally accepted Chauvin mechanism, which proceeds through a metallacyclobutane intermediate, governs these transformations. beilstein-journals.org The steric and electronic properties of the substituents on both the catalyst and the vinylarene substrate influence the relative energies of the transition states leading to the E and Z products.

While specific studies on the metathesis of this compound are not extensively documented, the behavior of other substituted styrenes provides valuable insights. For example, in the cross-metathesis of various styrenes with other olefins, the electronic nature of the para-substituent can influence the E/Z selectivity. Electron-donating groups, such as the isopropoxy group in the target molecule, can affect the electron density of the vinyl group and thereby its interaction with the metal catalyst.

Below is a representative table illustrating the effect of different ruthenium catalysts on the stereoselectivity of cross-metathesis reactions of a generic para-substituted styrene.

| Catalyst | Cross-Partner | Solvent | Temperature (°C) | E/Z Ratio | Reference |

| Grubbs 2nd Gen. | cis-1,4-diacetoxy-2-butene | Toluene (B28343) | 40 | 85:15 | mdpi.com |

| Hoveyda-Grubbs 2nd Gen. | cis-1,4-diacetoxy-2-butene | Toluene | 40 | 80:20 | mdpi.com |

| Zhan Catalyst-1B | cis-1,4-diacetoxy-2-butene | Toluene | 40 | 90:10 | mdpi.com |

| Umicore M71-SIPr | cis-1,4-diacetoxy-2-butene | Toluene | 40 | >98:2 | mdpi.com |

Polymerization Behavior of the Vinyl Moiety

The vinyl group of this compound serves as a monomer for polymerization reactions, leading to the formation of macromolecular structures. The presence of both an electron-donating group (isopropoxy) and a weakly electron-withdrawing group (chloro) on the aromatic ring influences its polymerization characteristics.

Radical polymerization is a common method for polymerizing vinyl monomers. The process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which generates free radicals that add to the vinyl group, propagating a polymer chain. The reactivity of this compound in radical polymerization is influenced by the stability of the propagating benzylic radical. The isopropoxy group at the para-position can stabilize the radical through resonance, while the ortho-chloro group may have a more complex electronic and steric influence.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are particularly useful for synthesizing well-defined polymers from substituted styrenes. ATRP allows for control over molecular weight and dispersity. Studies on the ATRP of para-substituted styrenes have shown that monomers with electron-donating groups tend to polymerize slower than those with electron-withdrawing groups. This is attributed to the stabilization of the dormant species in the ATRP equilibrium by electron-donating substituents.

The polymerization of this compound would lead to the formation of poly(this compound). This polymer would possess a unique combination of properties due to the functional groups on the repeating monomer unit. The isopropoxy groups would increase the solubility of the polymer in organic solvents and influence its thermal properties, while the chloro-substituents could serve as sites for post-polymerization modification.

The following table presents representative data from the controlled radical polymerization of various para-substituted styrenes, which can be used to infer the potential behavior of this compound.

| Monomer | Polymerization Method | Initiator | Ligand | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |

| Styrene | ATRP | 1-PEBr | dNbipy | 10,800 | 1.10 | cmu.edu |

| 4-Methylstyrene | ATRP | 1-PEBr | dNbipy | 9,500 | 1.15 | cmu.edu |

| 4-Chlorostyrene | ATRP | 1-PEBr | dNbipy | 11,200 | 1.08 | cmu.edu |

| 4-Methoxystyrene | ATRP | 1-PEBr | dNbipy | 8,900 | 1.25 | cmu.edu |

Involvement in Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the aromatic ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. The chloro-substituent of this compound can be selectively coupled with a variety of boronic acids or their esters. The success of the coupling of aryl chlorides often depends on the use of electron-rich and sterically hindered phosphine ligands that facilitate the oxidative addition of the C-Cl bond to the palladium(0) center.

The regioselectivity of the Suzuki-Miyaura coupling is well-defined, occurring at the carbon atom bearing the chlorine atom. Chemoselectivity can be a consideration if other reactive functional groups are present. In the case of this compound, the vinyl group is generally stable under typical Suzuki-Miyaura conditions, allowing for selective coupling at the C-Cl bond.

The table below provides illustrative examples of Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid using different palladium catalyst systems.

| Aryl Chloride | Catalyst | Ligand | Base | Yield (%) | Reference |

| 4-Chlorotoluene | Pd(OAc)2 | SPhos | K3PO4 | 98 | cmu.edu |

| 1-Chloro-4-nitrobenzene | Pd2(dba)3 | XPhos | K3PO4 | 95 | cmu.edu |

| 2-Chlorobenzonitrile | Pd(OAc)2 | RuPhos | K3PO4 | 92 | cmu.edu |

| 4-Chloroanisole | Pd2(dba)3 | DavePhos | K3PO4 | 96 | cmu.edu |

Other Radical and Transition Metal-Catalyzed Difunctionalization Reactions of Unsaturated Hydrocarbons

The vinyl group of this compound is also susceptible to a variety of other radical and transition metal-catalyzed difunctionalization reactions. These reactions involve the addition of two new functional groups across the double bond, leading to more complex molecular architectures.

For instance, transition metal-catalyzed processes such as the Heck reaction could potentially occur at the vinyl group, although the chloro-substituent on the ring offers a competing reaction site. Careful selection of the catalyst and reaction conditions would be necessary to control the chemoselectivity.

Radical additions to the vinyl group can also be envisioned. For example, the addition of a radical species followed by trapping with another reagent can lead to the difunctionalization of the double bond. The electronic properties of the substituted styrene would influence the regioselectivity of the initial radical addition.

| Reaction Type | Catalyst/Initiator | Reagents | Potential Product |

| Hydroamination | Pd(OAc)2/dppf | Aniline | N-Phenylethylamine derivative |

| Carboamination | Cu(OTf)2 | Amine, Alkyl halide | α-Alkyl-β-aminoethylbenzene derivative |

| Aminotrifluoromethylation | Ru(bpy)3Cl2 (photocatalyst) | CF3SO2Cl, Amine | α-Amino-β-trifluoromethyl-ethylbenzene derivative |

| Oxyalkylation | Fe(acac)3 | Peroxide, Alkylboronic acid | β-Alkoxy-α-alkylethylbenzene derivative |

Transmetalation Reactions with Auxiliary Metals (e.g., Copper, Gold) for Catalyst Activation

No research data found for this specific compound.

Advanced Computational and Theoretical Investigations of 4 Chloro 1 Isopropoxy 2 Vinylbenzene Systems

Quantum Chemical Methodologies for Electronic Structure and Reactivity Predictions

Quantum chemical methodologies, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental tools for predicting the electronic structure and reactivity of molecules. researchgate.netnih.gov These methods allow for the calculation of various molecular properties, including orbital energies (HOMO, LUMO), electron density distribution, and electrostatic potential. scispace.com Such calculations can provide insights into a molecule's kinetic and thermodynamic stabilities and predict its behavior in chemical reactions. mdpi.com

For substituted benzene (B151609) derivatives, these computational approaches can elucidate the effects of different functional groups on the aromatic system. researchgate.netnih.gov For instance, the chlorine atom and the isopropoxy and vinyl groups in 4-Chloro-1-isopropoxy-2-vinylbenzene would be expected to influence the molecule's electronic properties through inductive and resonance effects.

Despite the power of these methods, a detailed quantum chemical analysis specifically focused on this compound, detailing its electronic structure and predicting its reactivity, is not available in the current body of published scientific literature.

Computational Modeling of Catalytic Cycles and Intermediates (e.g., Olefin Metathesis)

Computational modeling is instrumental in understanding complex reaction mechanisms, such as those in transition metal-catalyzed reactions like olefin metathesis. nih.govresearchgate.net DFT calculations, for example, can be used to map the potential energy surface of a catalytic cycle, identifying the structures and energies of reactants, transition states, and intermediates. researchgate.netnih.gov

Given the presence of a vinyl group, this compound could theoretically participate in olefin metathesis reactions. Computational studies involving similar substituted styrenes have been used to investigate the mechanism of catalysts, such as Grubbs-type catalysts, and to understand the stability of key intermediates like metallacyclobutanes. nih.govresearchgate.net The electronic and steric properties of the substituents on the styrene (B11656) moiety are known to significantly influence the catalytic process. nih.gov

However, a specific computational investigation modeling the catalytic cycle of olefin metathesis or other catalytic reactions involving this compound as a substrate or ligand has not been reported in scientific publications.

Structure-Activity Relationship Studies in Ligand Design for Catalysis

Structure-Activity Relationship (SAR) studies are crucial in the rational design of molecules for specific applications, including as ligands in catalysis. nih.govtechnologynetworks.com Computational SAR approaches aim to build models that correlate a molecule's structural features with its activity or a specific property. nih.govresearchgate.net These models can then be used to predict the performance of new, unsynthesized molecules.

In the context of ligand design, computational methods can help in understanding how modifications to a ligand's structure, such as the introduction of chloro or isopropoxy groups, can affect the catalytic activity, selectivity, and stability of a metal complex. The electronic and steric profile of a ligand like this compound could be systematically varied in silico to optimize its performance in a hypothetical catalytic system.

A review of the literature indicates that no specific computational SAR studies have been published that focus on this compound in the context of ligand design for catalysis.

Conformational Landscape Analysis of Molecular Species

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. utdallas.edulibretexts.org Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are used to explore the conformational landscape of a molecule. rsc.orgnih.gov This analysis is important as the conformation of a molecule can significantly impact its physical properties and reactivity.

For a molecule like this compound, key conformational variables would include the orientation of the isopropoxy group and the vinyl group relative to the benzene ring. Understanding the preferred conformations and the energy barriers between them is essential for a complete molecular description.

There are currently no published studies dedicated to the detailed computational conformational analysis of this compound.

Emerging Applications and Strategic Research Directions

Design and Implementation of Recyclable and Heterogeneous Catalytic Systems

The development of recyclable and heterogeneous catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic feasibility of chemical processes. While specific applications involving 4-Chloro-1-isopropoxy-2-vinylbenzene are still an emerging area of research, the principles can be applied to reactions involving its vinylbenzene scaffold.

Polymer-Supported Ruthenium Complexes: Ruthenium catalysts are powerful tools for various organic transformations, including metathesis and hydrogenation. However, homogeneous ruthenium complexes can be difficult to separate from reaction products, leading to contamination and catalyst loss. Immobilizing these complexes on polymer supports, such as poly(divinylbenzene), offers a practical solution.

A hydrophobic poly(divinylbenzene) polymer-supported ruthenium nanoparticle catalyst (Ru/PDVB) has demonstrated high activity and stability for the hydrogenation of pyridines in water. nih.gov Mechanistic studies suggest the hydrophobic polymer support prevents water from filling the catalyst's nanopores, which enriches hydrogen concentration and boosts the reaction rate. nih.gov This type of catalytic system could theoretically be applied to the selective hydrogenation of the vinyl group on this compound.

Furthermore, self-supported polymeric ruthenium complexes, where the catalyst units are linked together to form an organometallic polymer, have been developed. mdpi.com These catalysts can be dissolved to perform a reaction and then potentially recovered by filtration, combining the benefits of homogeneous and heterogeneous catalysis. mdpi.com

Resin-Linked and Magnetically Recyclable Catalysts: For cross-coupling reactions like the Suzuki-Miyaura coupling, which are vital for creating carbon-carbon bonds, heterogeneous catalysts offer significant advantages. Palladium catalysts supported on resins or magnetic nanoparticles can be easily recovered and reused for multiple cycles with minimal loss of activity. koreascience.krmdpi.com For instance, a magnetically recyclable nanocatalyst has shown excellent yields in Suzuki reactions and could be reused for six consecutive cycles. koreascience.kr Such systems are ideal for potential cross-coupling reactions involving the chloro-substituent of this compound, streamlining purification and reducing precious metal waste. mdpi.com

| Catalytic System | Key Features | Potential Application for this compound | Primary Advantage |

|---|---|---|---|

| Polymer-Supported Ru Complexes | Immobilized on supports like poly(divinylbenzene); can be designed to be hydrophobic. nih.gov | Selective hydrogenation of the vinyl group. | High stability and reusability; enhanced activity in aqueous media. nih.gov |

| Resin-Linked/Magnetic Nanoparticle Catalysts | Catalyst (e.g., Palladium) is bound to a solid support or magnetic core. koreascience.kr | Suzuki-Miyaura cross-coupling at the chloro- position. | Facile separation and recovery (e.g., filtration or using a magnet), minimizing metal leaching. koreascience.krmdpi.com |

Integration into One-Pot and Multicomponent Reaction Sequences

One-pot and multicomponent reactions are highly efficient synthetic strategies that reduce the number of operational steps, minimize waste, and save time and resources by combining multiple transformations in a single reaction vessel. researchgate.net A close structural isomer of the title compound, 2-Bromo-4-chloro-1-isopropoxy-3-vinylbenzene, has been instrumental in a sophisticated one-pot, three-component Suzuki coupling reaction. oregonstate.edunih.gov

This key reaction forms a complex terphenyl substructure, which is a precursor to the natural product Bazzanin K. oregonstate.edunih.gov The sequence demonstrates remarkable chemo- and regioselectivity. The process involves the coupling of a dibromobenzene with two different boronic esters. The palladium catalyst selectively couples the different partners in a specific order, all within the same pot, avoiding the need to isolate intermediates. oregonstate.edu This strategy is highly atom-economical and efficient, showcasing the utility of the vinylbenzene core in complex synthetic cascades. rsc.org

| Component 1 | Component 2 | Component 3 | Key Outcome |

|---|---|---|---|

| A nonsymmetric dibromobenzene | Boronic ester derived from 2-Bromo-4-chloro-1-isopropoxy-3-vinylbenzene | A second, different boronic ester | Formation of a complex terphenyl structure in a single step with high regioselectivity. |

Role in the Total Synthesis of Complex Natural Products and Analogues (e.g., Bazzanin K)

The synthesis of complex natural products provides a rigorous test for new synthetic methods and building blocks. An isomer of this compound has proven to be a critical intermediate in synthetic studies toward Bazzanin K, a chiral cyclophane natural product. oregonstate.edu

The synthetic route commences with 3-hydroxybenzaldehyde (B18108) and proceeds through several steps to generate the key intermediate, 2-Bromo-4-chloro-1-isopropoxy-3-vinylbenzene. oregonstate.edu This molecule is then converted into a boronic ester. This boronic ester serves as a crucial coupling partner in a sequential or one-pot Suzuki coupling to construct the central terphenyl core of Bazzanin K. oregonstate.edunih.gov The presence and specific placement of the chloro, isopropoxy, and vinyl groups are essential for directing the subsequent reactions and building the final, sterically hindered macrocyclic structure. oregonstate.edu

Key Synthetic Steps Involving the Vinylbenzene Intermediate: oregonstate.edu

Preparation: The synthesis starts from 3-hydroxybenzaldehyde, which undergoes bromination, etherification (protection of the phenol (B47542) as an isopropyl ether), regioselective chlorination, and a Wittig olefination to produce 2-Bromo-4-chloro-1-isopropoxy-3-vinylbenzene.

Conversion to Boronic Ester: The bromide in this intermediate undergoes a chemoselective halogen-boron exchange to create the boronic ester coupling partner.

Suzuki Coupling: This boronic ester is then used in a highly selective Suzuki coupling reaction to form the terphenyl backbone of the natural product.

Final Steps: The resulting terphenyl intermediate is then carried forward through ring-closing metathesis to form the final phenanthrene (B1679779) target.

Advancements in Sustainable and Green Chemistry Methodologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes by preventing waste, maximizing atom economy, and using safer solvents and reagents. rsc.orgpreprints.orginovatus.es The vinylbenzene (styrene) structure within this compound makes it an ideal candidate for reactions developed under green chemistry paradigms, particularly those utilizing micellar reaction media.

Micellar Reaction Media: Micellar catalysis involves using surfactants to form micelles in water. These micelles act as nanoreactors, creating a hydrophobic core that can dissolve nonpolar organic substrates, while the bulk solvent remains water. acs.orgnih.gov This approach can replace hazardous and volatile organic solvents (VOCs) like toluene (B28343) or DMF, which are common in cross-coupling reactions. mdpi.com

Research has shown that reactions involving styrenes, such as oxyfunctionalization and coupling reactions with aryl-boronic acids, can be performed efficiently in water using "designer" surfactants. acs.orgnih.gov These aqueous micellar technologies operate under mild conditions, are scalable, and can significantly reduce operational risks associated with flammable organic solvents. acs.org The use of micellar media for a potential Suzuki coupling of this compound would align with several green chemistry principles. mdpi.com

| Green Chemistry Principle | Application in Context |

|---|---|

| Waste Prevention | Using one-pot syntheses reduces the generation of waste from intermediate purification steps. researchgate.net |

| Atom Economy | Multicomponent reactions are designed to incorporate most atoms from the reactants into the final product. rsc.org |

| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with micellar water systems for reactions involving the styrene (B11656) moiety. acs.orgmdpi.com |

| Catalysis | Employing recyclable heterogeneous catalysts (e.g., polymer-supported) over stoichiometric reagents to minimize waste and allow for reuse. mdpi.com |

Advanced Analytical and Spectroscopic Characterization in Research on 4 Chloro 1 Isopropoxy 2 Vinylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 13C NMR for Structural Elucidation

Detailed ¹H and ¹³C NMR data for 4-Chloro-1-isopropoxy-2-vinylbenzene are not extensively available in the public domain, suggesting its status as a novel or infrequently synthesized compound. However, based on the analysis of structurally similar compounds, a hypothetical spectral analysis can be projected.

For a definitive structural assignment, specific chemical shifts (δ), coupling constants (J), and signal multiplicities would be required. In a typical ¹H NMR spectrum, one would expect to observe distinct signals for the vinyl protons, the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The coupling patterns between the vinyl protons would be particularly informative for confirming the presence of the ethenyl group.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule, including the two vinyl carbons, the six aromatic carbons (some of which may be chemically equivalent depending on the substitution pattern), and the carbons of the isopropoxy group.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Vinyl CH | Doublet of doublets | ||

| Vinyl CH₂ (trans) | Doublet of doublets | ||

| Vinyl CH₂ (cis) | Doublet of doublets | ||

| Aromatic CH | Multiplet | ||

| Isopropoxy CH | Septet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Vinyl CH | |

| Vinyl CH₂ | |

| Aromatic C-Cl | |

| Aromatic C-O | |

| Aromatic C-vinyl | |

| Aromatic CH | |

| Isopropoxy CH |

Dynamic NMR and 2D-EXSY for Exchange Phenomena Studies

Dynamic NMR (DNMR) and two-dimensional exchange spectroscopy (2D-EXSY) are powerful techniques for investigating dynamic processes such as conformational changes or restricted rotation within a molecule. For this compound, these methods could be employed to study the rotational barrier around the C(aromatic)-O bond of the isopropoxy group. At lower temperatures, the rotation might be slow enough on the NMR timescale to give rise to distinct signals for different conformers, which would coalesce as the temperature is raised. A 2D-EXSY experiment could provide cross-peaks between the signals of the exchanging sites, allowing for the quantitative determination of the exchange rate. However, there is no specific literature available documenting such studies on this particular compound.

19F NMR for Fluorinated Analogs

¹⁹F NMR is a highly sensitive technique used for the characterization of fluorine-containing compounds. While this technique is not directly applicable to this compound, it would be an essential tool for the analysis of any of its fluorinated analogs. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent probe for structural and conformational analysis in fluorinated molecules. There are currently no research findings available that focus on the ¹⁹F NMR characterization of fluorinated derivatives of this compound.

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would be particularly valuable in the study of this compound as it can provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula. The fragmentation pattern observed in the mass spectrum would also offer structural information, revealing characteristic losses of fragments such as the isopropoxy group or the vinyl group. While specific HRMS data for this compound is not readily found in scientific literature, a hypothetical analysis would anticipate a molecular ion peak corresponding to the exact mass of C₁₁H₁₃ClO.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

|---|---|---|

| [M]⁺ | ||

| [M+H]⁺ |

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the vinyl and aromatic groups, C=C stretching of the vinyl and aromatic ring, C-O stretching of the ether linkage, and C-Cl stretching. The precise frequencies of these vibrations can provide further structural confirmation. As with other analytical data, specific, experimentally determined IR spectra for this compound are not widely published.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | |

| Vinyl C-H stretch | |

| Aromatic C=C stretch | |

| Vinyl C=C stretch | |

| C-O stretch (ether) |

Chromatographic Methods for Reaction Monitoring and Purification

Chromatographic techniques are indispensable for monitoring the progress of chemical reactions and for the purification of the final product. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be the primary methods used in the context of this compound. These techniques would allow for the separation of the desired product from starting materials, byproducts, and any impurities. The purity of the isolated compound can then be assessed by the presence of a single peak in the chromatogram. Furthermore, these methods, when coupled with a mass spectrometer (GC-MS or LC-MS), can provide both separation and identification of the components in a mixture. There is no specific literature detailing the chromatographic purification and analysis of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a fundamental technique employed for the rapid, qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. In the context of this compound, TLC is an invaluable tool for tracking the conversion of reactants to the desired product.

Research Findings: In a typical synthetic procedure, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. The separation is based on the differential partitioning of the compounds between a stationary phase (commonly silica (B1680970) gel) and a mobile phase. Due to its moderate polarity, this compound can be effectively separated from more polar starting materials or byproducts using a non-polar to moderately polar eluent system.

The progress of the separation is visualized under UV light, where the aromatic nature of the compound allows it to appear as a dark spot on a fluorescent background. The retention factor (Rf), a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions. For this compound, an exemplary TLC analysis might yield the following results:

Interactive Data Table: Illustrative TLC Parameters for this compound Analysis

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (9:1 v/v) |

| Analyte | This compound |

| Visualization | UV Lamp (254 nm) |

| Rf Value | ~0.45 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an essential tool for confirming the identity and assessing the purity of volatile compounds like this compound.

Research Findings: In a GC-MS analysis, the sample is vaporized and separated on a capillary column. The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic property. Following separation, the compound is ionized, typically by electron impact (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]+ corresponding to its molecular weight. The isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would result in a characteristic [M+2]+ peak. Common fragmentation pathways for this molecule would likely involve the loss of the isopropoxy group, the vinyl group, and cleavage of the ether bond.

Interactive Data Table: Predicted GC-MS Data for this compound

| Parameter | Description |

| GC Column | HP-5ms (or equivalent) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Ionization Mode | Electron Impact (70 eV) |

| Expected Retention Time | Dependent on specific column and temperature program |

| Predicted Molecular Ion (m/z) | 196 (for ³⁵Cl), 198 (for ³⁷Cl) |

| Major Predicted Fragments (m/z) | 153 ([M-C₃H₇]+), 139 ([M-C₃H₇O]+), 111 |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC is the method of choice for accurate purity determination and quantitative analysis.

Research Findings: In a reversed-phase HPLC setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. This compound, being a relatively non-polar molecule, would be well-retained on a C18 column. A UV detector is typically used for detection, leveraging the chromophoric nature of the benzene (B151609) ring.

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentration. The peak area of the analyte in an unknown sample can then be used to determine its concentration. This method is crucial for quality control and for determining the yield of a synthesis.

Interactive Data Table: Exemplary HPLC Conditions for this compound

| Parameter | Value/Description |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Dependent on exact conditions, but would be a single sharp peak for a pure sample |

| Application | Purity assessment and quantification |

Future Research Trajectories and Unresolved Challenges

Development of Highly Stereoselective Transformations

The vinyl group of 4-Chloro-1-isopropoxy-2-vinylbenzene is a prochiral center, offering the potential for conversion into a variety of chiral structures. The development of highly stereoselective transformations is paramount to unlocking its potential in applications where chirality is crucial, such as in the synthesis of pharmaceuticals or chiral materials. Future research should focus on several key areas:

Asymmetric Hydrogenation: While the asymmetric hydrogenation of 1,1-diarylalkenes is a known method, applying this to create a chiral ethylbenzene (B125841) derivative from this compound would require the development of specific catalysts. nih.gov Research into chiral Brønsted acid-catalyzed ionic hydrogenation could also provide a pathway to saturated, enantioenriched products. acs.org

Enantioselective Hydrofunctionalization: Reactions that add a new functional group across the double bond while creating a stereocenter are highly valuable. This includes hydroarylation, where a C-C bond is formed with high enantioselectivity, potentially using a dual copper and palladium catalytic system. nih.gov Other target transformations include hydrovinylation to create olefinic products with benzylic stereocenters thieme-connect.com and hydroboration using chiral rhodium complexes to yield versatile chiral organoboranes. acs.org

Stereoselective Silylation: The introduction of a silicon moiety can lead to valuable synthetic intermediates. Ruthenium alkylidene catalysts have shown promise in the regio- and stereoselective dehydrogenative silylation and hydrosilylation of vinylarenes, allowing for controlled access to either (E)-vinylsilanes or β-alkylsilanes. acs.orgorganic-chemistry.org Adapting these systems for this compound would be a significant step forward.

The primary challenge in this area will be overcoming the electronic and steric influences of the chloro and isopropoxy substituents to achieve high levels of stereocontrol.

Optimization of Catalytic Systems for Enhanced Efficiency, Turnover Number, and Substrate Generality

The synthesis of this compound and its subsequent transformations rely heavily on catalytic methods. Optimizing these systems is crucial for making its chemistry practical and economical.

Palladium-catalyzed cross-coupling reactions are the most established methods for synthesizing substituted styrenes. acs.orgorganic-chemistry.org Future work should focus on optimizing these for the specific synthesis of this compound.

Heck Reaction: This reaction couples an aryl halide with an alkene. organic-chemistry.orgwikipedia.org For the target molecule, this could involve coupling 2-bromo-4-chloro-1-isopropoxybenzene (B1525588) with ethylene (B1197577). Optimization would involve screening palladium sources, phosphine (B1218219) ligands, bases, and solvents to maximize yield and turnover number (TON), potentially using highly active palladacycle catalysts. organic-chemistry.org

Suzuki Coupling: This method couples an organoboron compound with an organohalide. wikipedia.orglibretexts.org A potential route would be the coupling of (4-chloro-1-isopropoxy-2-bromophenyl)boronic acid with a vinyl boronic acid equivalent. orgsyn.org The development of catalysts with bulky, electron-rich phosphine ligands can improve the reactivity for challenging substrates. libretexts.org

Catalyst Stability and Reusability: A significant challenge is catalyst deactivation and leaching. Research into heterogeneous catalysts, such as palladium supported on nanoparticles or polymers, could lead to more robust and recyclable systems, enhancing process efficiency. researchgate.net

The table below summarizes potential catalytic systems and areas for optimization.

| Reaction Type | Potential Catalyst System | Key Optimization Parameters | Potential Advantages |

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃, Base (e.g., Et₃N) | Ligand structure, base strength, temperature, pressure | Atom economy, direct vinylation |

| Suzuki Coupling | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Boron source (boronic acid vs. ester), solvent system | Mild conditions, high functional group tolerance wikipedia.org |

| Stille Coupling | Pd catalyst, Organotin reagent | Removal of toxic tin byproducts | Broad substrate scope |

Innovative Synthetic Pathways for Novel Analogues and Derivatives

Beyond established cross-coupling methods, exploring innovative synthetic pathways can provide more efficient access to this compound and its novel derivatives.

Grignard-Based Syntheses: A traditional but effective route involves the reaction of a Grignard reagent, such as (4-chloro-1-isopropoxy-2-bromophenyl)magnesium bromide, with a vinylating agent like vinyl bromide, although this can be challenging. libretexts.orgresearchgate.net Alternatively, the reaction of a Grignard reagent with a suitable ketone or aldehyde, followed by dehydration, can yield the styrene (B11656) derivative. google.comorganic-chemistry.org

Olefination Reactions: The Peterson olefination provides an alternative to the Wittig reaction and can be highly effective for producing vinylarenes from aldehydes, particularly in flow chemistry setups. acs.org This would involve the synthesis of 4-chloro-1-isopropoxy-2-formylbenzene as a key intermediate.

Direct C-H Vinylation: A more atom-economical approach would be the direct catalytic vinylation of the C-H bond at the 2-position of 4-chloro-1-isopropoxybenzene. While challenging, advances in C-H activation catalysis could make this a viable future pathway.

Functionalization of the Vinyl Group: Once synthesized, the vinyl group is a handle for further derivatization. For instance, photocatalytic hydroaminoalkylation could be used to synthesize novel γ-arylamine derivatives, which are relevant pharmacophores. nih.gov

Integration with Continuous Flow Processes and Automated Synthesis Platforms

Transitioning synthetic methodologies from batch to continuous flow processing offers numerous advantages in terms of safety, efficiency, and scalability. nih.gov

Flow Synthesis of Intermediates: The generation of reactive intermediates like Grignard reagents can be performed more safely and efficiently in a continuous flow reactor, minimizing the risks associated with accumulation in large-scale batch processes. acs.orgacs.org

Flow-Based Cross-Coupling: Palladium-catalyzed reactions like the Heck coupling have been successfully implemented in flow systems. Using a tube-in-tube gas-liquid reactor for reactions involving gaseous reagents like ethylene can significantly improve reaction times and control. worktribe.com

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process without isolating intermediates. nih.gov A potential telescoped synthesis of this compound could involve the in-line formation of a Grignard reagent followed immediately by an olefination reaction. acs.org

Automated Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction parameters (temperature, pressure, catalyst loading, residence time) to quickly identify optimal conditions, accelerating process development.

The integration of these technologies presents a significant opportunity to develop a robust and efficient synthesis for this compound and its derivatives.

Scalability and Industrial Relevance of Synthetic and Catalytic Methodologies

For any chemical compound to have a significant impact, its synthesis must be scalable and economically viable. The industrial synthesis of styrene typically relies on the dehydrogenation of ethylbenzene at high temperatures. chemistryviews.org While this is suitable for a bulk chemical, the synthesis of a specialty chemical like this compound requires different considerations.

Process Intensification: Continuous flow synthesis is a key strategy for process intensification, allowing for the production of significant quantities of material in a smaller reactor footprint compared to traditional batch methods. acs.org

Economic Viability of Catalysts: The cost of palladium and specialized ligands is a major factor. Research into catalysts with very high turnover numbers or the use of less expensive base metal catalysts (e.g., nickel or copper) is crucial for industrial relevance.

Purity and Downstream Processing: Industrial applications demand high purity. Methodologies that minimize byproduct formation, such as highly selective catalytic reactions, are preferred as they reduce the cost and complexity of purification. google.com Suzuki couplings, known for their clean conversions, are particularly attractive from this perspective and have been implemented on an industrial scale for pharmaceutical synthesis. wikipedia.orgnih.gov

Q & A

Basic: What safety protocols are critical for handling 4-Chloro-1-isopropoxy-2-vinylbenzene in laboratory settings?

Answer:

Safe handling requires adherence to industrial hygiene practices:

- Ventilation: Use closed systems or local exhaust ventilation to minimize vapor exposure .

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is recommended if airborne particulates are generated .

- Storage: Store in airtight containers away from light and heat. Avoid long-term storage due to potential degradation, which may increase hazards .

- Emergency Measures: Install safety showers and eye-wash stations. For spills, use inert absorbents (e.g., vermiculite) and avoid direct contact .

Basic: Which analytical methods are recommended for assessing the purity of this compound?

Answer:

High-Performance Liquid Chromatography (HPLC) is the gold standard:

- Mobile Phase Preparation: Combine methanol and a pH 4.6 buffer (6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L water, adjusted with glacial acetic acid) in a 65:35 ratio .

- Detection: UV detection at 254 nm is typical. Validate system suitability with retention time and peak symmetry checks .

- Impurity Profiling: Cross-reference with pharmacopeial standards (e.g., EP impurity guidelines) to identify chlorinated byproducts or residual solvents .